N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide
Description
N-(3-(2-((2-Fluorophenyl)amino)thiazol-4-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide is a synthetic small molecule characterized by a thiazole core substituted with a 2-fluorophenylamino group and linked to a tetrahydro-2H-pyran-4-carboxamide moiety.
Properties
IUPAC Name |
N-[3-[2-(2-fluoroanilino)-1,3-thiazol-4-yl]phenyl]oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2S/c22-17-6-1-2-7-18(17)24-21-25-19(13-28-21)15-4-3-5-16(12-15)23-20(26)14-8-10-27-11-9-14/h1-7,12-14H,8-11H2,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEBIYCYEUGLDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of action
Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities. The specific targets of thiazole compounds can vary greatly depending on their structure and functional groups. Some common targets include various enzymes, receptors, and proteins involved in critical biological processes.
Mode of action
The mode of action of thiazole compounds is also highly dependent on their specific structure and the biological target they interact with. Generally, these compounds can interact with their targets through various types of chemical bonds and interactions, leading to changes in the target’s function.
Biochemical pathways
Thiazole compounds can affect a variety of biochemical pathways. For example, some thiazole compounds have been found to have antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities. Each of these activities involves different biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazole compounds can vary greatly depending on their specific structure. Some thiazole compounds are well absorbed and distributed in the body, while others may be rapidly metabolized and excreted.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide are largely influenced by the presence of the thiazole ring and the fluorophenyl group. The thiazole ring is known to interact with various enzymes and proteins, affecting their function. The fluorophenyl group can enhance the lipophilicity of the compound, potentially increasing its ability to cross cell membranes and interact with intracellular targets.
Cellular Effects
Thiazole derivatives have been reported to exhibit a range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects. These activities suggest that the compound could influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Thiazole derivatives are known to interact with various biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation.
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Thiazole derivatives have been shown to exhibit greater anti-inflammatory and analgesic activity at a dosage of 50 mg/kg.
Biological Activity
N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound incorporates a thiazole ring, a tetrahydropyran moiety, and a fluorophenyl group, which are known for their diverse pharmacological properties.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 393.46 g/mol. The presence of the thiazole and tetrahydropyran structures is critical for its biological activity, as these moieties are often involved in interactions with biological targets.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against human cancer cell lines, suggesting potent cytotoxic effects.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HT29 | 1.98 | Apoptosis induction |
| Compound B | Jurkat | 1.61 | Cell cycle arrest |
| Target Compound | MCF7 | TBD | TBD |
Antimicrobial Activity
Thiazole derivatives, including the target compound, have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators.
The biological activity of this compound is believed to stem from its ability to bind to specific molecular targets within cells. This binding can alter enzyme activity or gene expression, leading to various therapeutic effects. The fluorine atom in the structure may enhance metabolic stability and bioavailability, further contributing to its efficacy.
Case Studies
- Study on Anticancer Effects : A recent study investigated the effects of thiazole derivatives on breast cancer cells, revealing that compounds similar to this compound significantly reduced cell viability and induced apoptosis.
- Antimicrobial Testing : Another study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli, demonstrating MIC values below 50 µg/mL, indicating strong antibacterial activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Structural Features Compared:
Analysis:
- Fluorine Substitutions : The 2-fluorophenyl group in the target compound is less electron-withdrawing than the 2,6-difluoro or trifluoromethyl groups in and , which may reduce binding affinity to hydrophobic enzyme pockets .
- Carboxamide vs. Sulfonamide : The tetrahydro-2H-pyran carboxamide in the target compound may improve metabolic stability compared to sulfonamide-containing analogs (e.g., 12a), which are prone to glucuronidation .
Commercial and Research Viability
- BD289532 in ), necessitating custom synthesis .
- Purity : Industrial-scale analogs (e.g., BD289532 at 98% purity) highlight achievable quality benchmarks for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
